molecular formula C24H23NO4 B3990812 3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B3990812
M. Wt: 389.4 g/mol
InChI Key: XJBWEMQWCUDGDU-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the esterification of 3,4-dimethylphenol with 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,4-Dimethylphenyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
  • 4-(1,3-Dioxooctahydro-2H-isoindol-2-yl)benzoic acid
  • 3,4-Dimethylphenyl benzoate

Uniqueness

3,4-Dimethylphenyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-dimethylphenyl) 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-13-3-10-19(11-14(13)2)29-24(28)15-6-8-18(9-7-15)25-22(26)20-16-4-5-17(12-16)21(20)23(25)27/h3,6-11,16-17,20-21H,4-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBWEMQWCUDGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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3,4-dimethylphenyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

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